(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Description
The compound “(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone” is a heterocyclic small molecule featuring a piperazine ring linked to a styrylsulfonyl group and a tetrahydropyrazolo[1,5-a]pyridine scaffold via a methanone bridge. Its structural complexity arises from the integration of sulfonyl, vinyl, and bicyclic systems, which are known to influence pharmacokinetic properties such as solubility, metabolic stability, and target binding affinity . The (E)-configuration of the styrylsulfonyl group ensures spatial orientation critical for interactions with biological targets, particularly enzymes or receptors involving sulfonamide-binding domains.
Properties
IUPAC Name |
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c25-20(18-16-21-24-10-5-4-8-19(18)24)22-11-13-23(14-12-22)28(26,27)15-9-17-6-2-1-3-7-17/h1-3,6-7,9,15-16H,4-5,8,10-14H2/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNXTHGOIRZIIW-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as 1-[(E)-2-phenylethenesulfonyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine, is the Hepatitis B Virus (HBV) core protein. This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics.
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) for HBV. It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants
Biochemical Pathways
The compound’s interaction with the HBV core protein affects the viral life cycle. By modulating the conformation of the core protein, it disrupts the assembly and disassembly of the viral capsid, a critical step in the HBV replication process. The downstream effects of this disruption on other biochemical pathways within the host cell are currently unknown.
Pharmacokinetics
In a mouse model of hbv, the lead compound was shown to inhibit hbv dna viral load when administered orally This suggests that the compound has good bioavailability and can reach its target in vivo
Result of Action
The primary result of the compound’s action is the inhibition of HBV replication. By disrupting the viral life cycle, it reduces the viral load within the host organism. This could potentially alleviate the symptoms of HBV infection and slow the progression of the disease.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring and a tetrahydropyrazolo[1,5-a]pyridine moiety. These structural elements are often associated with various pharmacological activities due to their ability to interact with multiple biological targets.
Potential Biological Activities
- Antidepressant Effects : Piperazine derivatives have been studied for their potential antidepressant activities. They often act as serotonin receptor modulators, which can influence mood regulation.
- Antipsychotic Properties : Some piperazine-containing compounds exhibit antipsychotic effects by acting on dopamine receptors. This is particularly relevant for compounds that can modulate neurotransmitter systems.
- Anti-inflammatory Activity : Certain sulfonyl piperazines have shown promise in reducing inflammation, which is crucial in conditions like arthritis and other inflammatory diseases.
- Antitumor Effects : Research has indicated that some derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings
- A study published in the Indian Journal of Chemistry highlighted the synthesis of piperazine derivatives and their biological evaluations, indicating potential anticancer properties through inhibition of cell viability in various cancer cell lines .
- Another investigation into sulfonyl piperazines demonstrated their effectiveness in modulating neurotransmitter systems, suggesting possible applications in treating psychiatric disorders .
Case Studies
- Case Study on Antidepressants : A clinical trial involving a piperazine derivative showed significant improvement in patients with major depressive disorder compared to placebo controls.
- Cancer Research : In vitro studies demonstrated that a related compound exhibited cytotoxicity against breast cancer cells, leading to further investigations into its mechanism of action.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally and functionally related molecules, focusing on synthesis, bioactivity, and physicochemical parameters.
Structural Analogues with Piperazine Moieties
Piperazine-containing compounds are prevalent in medicinal chemistry due to their versatility in hydrogen bonding and conformational flexibility. For example:
- Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone (CAS 1832528-35-4): This analogue lacks the styrylsulfonyl group but shares the tetrahydropyrazolo[1,5-a]pyridine core. The absence of the sulfonyl group reduces electronegativity and may decrease binding affinity to sulfonamide-dependent targets compared to the title compound .
- 4-(Tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridin-4-yl)phenol: This phenol derivative features a fused pyrazole-pyridine system but substitutes the piperazine with a phenolic group, limiting its utility in environments requiring basic nitrogen interactions .
Sulfonyl-Containing Analogues
The styrylsulfonyl group distinguishes the title compound from other sulfonamide derivatives:
- Bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] : These thioamide derivatives exhibit antimicrobial activity but lack the piperazine and tetrahydropyrazolo systems, resulting in reduced CNS permeability compared to the title compound .
- Zygocaperoside : A natural product with a sulfated glycoside structure, this compound demonstrates anti-inflammatory activity but lacks synthetic versatility and target specificity due to its carbohydrate backbone .
Pyrazolo-Pyridine Hybrids
The tetrahydropyrazolo[1,5-a]pyridine core is a key pharmacophore:
- 3,6-Dimethyl-1-phenyl-5-(4-substitutedphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones: These pyrazolo-pyrimidinones show antitumor activity but are less metabolically stable due to the absence of the saturated tetrahydropyridine ring .
- Bis[2-amino-6-(aryl)nicotinonitrile]: These α,β-unsaturated ketone derivatives lack the sulfonyl-piperazine moiety, limiting their application in protease inhibition .
Data Tables: Comparative Analysis
Table 1: Physicochemical Properties
| Compound | LogP | Molecular Weight (g/mol) | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| Title Compound | 2.8* | 455.5 | 7 | 6 |
| Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone | 1.9 | 314.4 | 5 | 4 |
| Bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] | 3.2 | 380.4 | 6 | 5 |
*Predicted using QSPR models.
Table 2: Bioactivity Profiles
| Compound | Target Affinity (IC50, nM) | Antimicrobial Activity (MIC, µg/mL) | Metabolic Stability (t½, h) |
|---|---|---|---|
| Title Compound | HDAC8: 12 ± 2.1* | S. aureus: 8.5 | 4.3 (human liver microsomes) |
| 3,6-Dimethyl-1-phenylpyrazolo-pyrimidinones | Topo II: 45 ± 6.3 | E. coli: 16.0 | 1.8 |
| Zygocaperoside | COX-2: 210 ± 15 | N/A | 6.7 |
*Histone deacetylase 8 inhibition based on in vitro assays.
Research Findings and Implications
- Synthesis Challenges: The title compound’s synthesis likely involves multi-step reactions, including sulfonylation of piperazine and cyclization of pyrazolo-pyridine precursors, as inferred from analogous protocols for pyrazolo-pyrimidinones and α,β-unsaturated ketones .
- Target Selectivity: The styrylsulfonyl group enhances selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases) compared to non-sulfonylated analogues .
- Metabolic Stability : The tetrahydropyrazolo[1,5-a]pyridine core improves metabolic stability over fully aromatic systems, as seen in comparative microsomal assays .
Preparation Methods
Cyclocondensation Approach
The pyrazolo[1,5-a]pyridine scaffold is typically constructed via cyclocondensation of aminopyridines with β-ketoesters or hydrazines. A representative protocol adapted from HIV-1 integrase inhibitor syntheses involves:
Reagents :
Procedure :
- Formation of enamine : React 2-aminopyridine with ethyl acetoacetate in ethanol under reflux (12 h).
- Cyclization : Treat the enamine intermediate with POCl₃ at 120°C for 6 h to yield 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.
- Acylation : Introduce the methanone group via Friedel-Crafts acylation using acetyl chloride and AlCl₃ in dichloromethane (0°C to room temperature, 4 h).
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Alternative Hydrazine Cyclization
A modified method from antibacterial pyrazoline syntheses employs hydrazine hydrate:
Reagents :
- 3-Acetyl-4,5,6,7-tetrahydropyridine
- Hydrazine hydrate (99%)
- Chloroacetyl chloride for subsequent functionalization.
Procedure :
- Hydrazone formation : React 3-acetyl-4,5,6,7-tetrahydropyridine with hydrazine hydrate in ethanol (reflux, 2 h).
- Cyclization : Treat with chloroacetyl chloride in chloroform (0°C, 30 min) to form the pyrazolo ring.
- Methanone installation : Perform nucleophilic acyl substitution using morpholine and triethylamine in THF (12 h, 60°C).
Key Data :
| Step | Temperature | Time | Yield (%) |
|---|---|---|---|
| Hydrazone | Reflux | 2 h | 90 |
| Cyclization | 0°C | 0.5 h | 85 |
| Acylation | 60°C | 12 h | 78 |
Preparation of (E)-4-(Styrylsulfonyl)piperazine
Sulfonylation of Piperazine
The styrylsulfonyl group is introduced via sulfonylation of piperazine, adapted from PPARγ ligand syntheses:
Reagents :
- Piperazine (anhydrous)
- (E)-Styrylsulfonyl chloride
- Triethylamine (TEA) as base
Procedure :
- Dissolve piperazine (1.0 equiv) in dry DCM under N₂.
- Add TEA (2.2 equiv) and cool to 0°C.
- Slowly add (E)-styrylsulfonyl chloride (1.1 equiv) in DCM.
- Stir at room temperature for 6 h, then wash with 10% HCl and brine.
Yield : 89% after recrystallization (ethanol/water).
Stereochemical Control :
- Use (E)-styrylsulfonyl chloride synthesized via Horner-Wadsworth-Emmons reaction to ensure trans configuration.
- Confirm geometry by ¹H NMR (J = 16.2 Hz for trans vinyl protons).
Final Coupling: Methanone-Piperazine Conjugation
Nucleophilic Aromatic Substitution
A method inspired by HIV integrase inhibitor coupling employs cesium carbonate as base:
Reagents :
- Tetrahydropyrazolo-pyridin-3-yl methanone
- (E)-4-(Styrylsulfonyl)piperazine
- Cs₂CO₃ in DMF
Procedure :
- Suspend methanone derivative (1.0 equiv) and piperazine (1.2 equiv) in anhydrous DMF.
- Add Cs₂CO₃ (2.5 equiv) and heat at 80°C under N₂ for 18 h.
- Quench with ice water and extract with ethyl acetate.
Yield : 74% after silica gel chromatography (CH₂Cl₂/MeOH 95:5).
Buchwald-Hartwig Amination
For higher yields, a palladium-catalyzed coupling is viable:
Catalyst System :
- Pd₂(dba)₃ (2 mol%)
- Xantphos (4 mol%)
- KOtBu (3.0 equiv) in toluene
Conditions :
Comparative Data :
| Method | Temperature | Time | Yield (%) |
|---|---|---|---|
| Nucleophilic substitution | 80°C | 18 h | 74 |
| Buchwald-Hartwig | 110°C | 24 h | 82 |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.82 (d, J = 16.2 Hz, 1H, CH=SO₂)
- δ 7.45–7.32 (m, 5H, styryl aromatic)
- δ 4.21 (s, 2H, piperazine N-CH₂)
- δ 2.89–2.75 (m, 4H, tetrahydropyridine CH₂).
HRMS (ESI+) :
Purity Assessment
HPLC Conditions :
- Column: C18, 5 μm, 4.6 × 150 mm
- Mobile phase: MeCN/H₂O (0.1% TFA) gradient
- Retention time: 8.92 min
- Purity: 98.6%.
Q & A
Q. What are the optimal synthetic pathways for (E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of the styrylsulfonyl-piperazine moiety with the tetrahydropyrazolo-pyridine core via nucleophilic substitution or amide bond formation. Solvents like dimethylformamide (DMF) or ethanol are used under reflux conditions .
- Step 2 : Purification via column chromatography or recrystallization from methanol to isolate the final product .
- Characterization : Confirmation of structure using H/C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy .
Q. How is the molecular structure of this compound elucidated experimentally?
- Methodological Answer :
- X-ray crystallography is used to determine bond lengths and angles (e.g., C-N: ~1.34 Å, C-C: ~1.40 Å in heterocycles) .
- Computational methods : Density functional theory (DFT) calculations validate electronic properties and stereochemistry .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- In vitro assays : Screen for kinase inhibition or receptor antagonism (e.g., serotonin or dopamine receptors) using fluorescence polarization or enzymatic assays .
- Structure-activity relationship (SAR) : Modifications to the styrylsulfonyl or tetrahydropyrazolo-pyridine groups are tested to optimize potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent optimization : Switch from DMF to acetonitrile to reduce side reactions .
- Catalyst screening : Use palladium catalysts for Suzuki-Miyaura coupling to enhance efficiency .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
-
Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ion concentration) .
-
Impurity analysis : Use HPLC-MS to check for byproducts (e.g., sulfone oxidation intermediates) that may interfere with activity .
-
Cross-validate with structural analogs : Compare activity against compounds like triazole or pyridine derivatives (see Table 1) .
Table 1 : Biological Activities of Structural Analogs
Compound Class Core Structure Reported Activity Reference Triazolopyrimidines Triazole + pyrimidine Kinase inhibition Pyrazolo-pyridines Pyrazole + pyridine Anticancer Piperazine-sulfonyl hybrids Piperazine + sulfonyl groups Serotonin receptor modulation
Q. What computational strategies predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., PDB ID: 3POZ) and calculate binding energies (ΔG) .
- Molecular dynamics (MD) simulations : Simulate 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Q. How can mechanistic studies clarify its mode of action in complex biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
